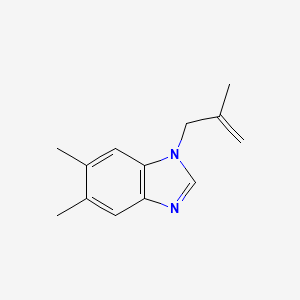

5,6-Dimethyl-1-(2-methylprop-2-enyl)benzimidazole

Description

5,6-Dimethyl-1-(2-methylprop-2-enyl)benzimidazole is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a benzimidazole core with specific methyl and prop-2-enyl substitutions, which may confer unique chemical and biological properties.

Properties

IUPAC Name |

5,6-dimethyl-1-(2-methylprop-2-enyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9(2)7-15-8-14-12-5-10(3)11(4)6-13(12)15/h5-6,8H,1,7H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRQINWSZZITFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809208 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-1-(2-methylprop-2-enyl)benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or other carbonyl compounds. Common reagents include formic acid, trimethyl orthoformate, or carbondisulphide in alkaline alcoholic solutions . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs large-scale batch or continuous flow reactors. The process involves the careful control of temperature, pressure, and reagent concentrations to optimize yield and purity. Catalysts such as palladium or other transition metals may be used to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethyl-1-(2-methylprop-2-enyl)benzimidazole can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst or under UV light.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced forms of the benzimidazole ring .

Scientific Research Applications

Pharmacological Applications

1. Antiviral Activity

Recent studies have highlighted the antiviral properties of benzimidazole derivatives, including 5,6-dimethyl-1-(2-methylprop-2-enyl)benzimidazole. Research indicates that certain benzimidazole compounds exhibit significant activity against various viruses:

- Enteroviruses : Compounds similar to this compound have shown promising results in inhibiting enterovirus replication with IC50 values in the low micromolar range .

- Herpes Simplex Virus : Some derivatives have been reported to inhibit the cytopathic effects of Herpes Simplex Virus, suggesting potential therapeutic applications for viral infections .

2. Anticancer Properties

Benzimidazole derivatives are under investigation for their anticancer activities. Compounds related to this compound have demonstrated the ability to inhibit cancer cell lines, including:

- A-549 (lung cancer) and MCF-7 (breast cancer) : Certain derivatives exhibit comparable potency to established chemotherapeutics like doxorubicin .

Material Science Applications

1. Photostability and UV Protection

The compound has been studied for its potential use in sunscreens and UV protective formulations. Benzimidazoles are known for their ability to absorb UV radiation, thus acting as effective photostabilizers in cosmetic products. The presence of methyl groups enhances the stability and efficacy of these compounds against photodegradation .

2. Polymer Chemistry

In polymer science, benzimidazole derivatives are being explored as additives to improve the thermal and mechanical properties of polymers. The incorporation of this compound into polymer matrices can enhance their resistance to heat and UV light degradation.

Agricultural Chemistry Applications

1. Pesticidal Activity

Research has indicated that benzimidazole derivatives possess fungicidal properties. Compounds similar to this compound have been evaluated for their effectiveness against various plant pathogens:

- Fungal Infections : Studies show that these compounds can inhibit the growth of fungi responsible for crop diseases, suggesting their potential as natural fungicides in agriculture .

Case Study 1: Antiviral Efficacy Against Herpes Simplex Virus

A study focused on synthesizing a series of benzimidazole derivatives demonstrated that one compound exhibited an IC50 value significantly lower than that of ribavirin, indicating superior antiviral activity. This highlights the potential of this compound as a candidate for further development in antiviral therapies.

Case Study 2: Photostabilization in Sunscreen Formulations

A formulation study showed that incorporating this compound into sunscreen products increased their SPF effectiveness and photostability compared to formulations without this compound. This suggests its utility in enhancing the performance of UV protection products.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1-(2-methylprop-2-enyl)benzimidazole involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and thus disrupting microtubule formation. This action can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular targets, contributing to its antimicrobial and antiparasitic effects .

Comparison with Similar Compounds

5,6-Dimethylbenzimidazole: A natural derivative and a component of vitamin B12.

2-Methylbenzimidazole: Known for its antifungal and antibacterial properties.

1H-Benzimidazole: The parent compound with broad pharmacological activities.

Uniqueness: 5,6-Dimethyl-1-(2-methylprop-2-enyl)benzimidazole is unique due to its specific substitutions, which may enhance its biological activity and selectivity compared to other benzimidazole derivatives.

Biological Activity

5,6-Dimethyl-1-(2-methylprop-2-enyl)benzimidazole is a compound belonging to the benzimidazole class, which has garnered interest for its diverse biological activities. Benzimidazoles are known for their roles in medicinal chemistry, particularly in anticancer, anti-inflammatory, and antimicrobial applications. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds containing a similar structure have shown significant cytotoxic effects against various cancer cell lines. The cytotoxicity was evaluated using the MTT assay, with notable IC50 values indicating potent activity against human ovarian carcinoma (SKOV-3), prostate cancer (PC-3), and cervical cancer (HeLa) cells.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5e | SKOV-3 | 23.69 |

| 5e | PC-3 | 73.05 |

| 5e | HeLa | 64.66 |

| 5e | THP-1 | 39.08 |

This data suggests that derivatives of benzimidazole may serve as promising candidates for further development in cancer therapy .

Anti-inflammatory Activity

Benzimidazoles have also demonstrated anti-inflammatory properties. They interact with various receptors such as transient receptor potential vanilloid-1 (TRPV-1) and cannabinoid receptors. In one study, a benzimidazole derivative exhibited potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with an IC50 value of 0.72 µM for COX-1 inhibition .

Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives has been well-documented. A study reported that certain benzimidazole compounds exhibited comparable antifungal activity to commercial fungicides against Candida species, indicating their potential as effective antifungal agents .

Study on Cytotoxic Evaluation

In a comprehensive study, the synthesis and biological evaluation of various benzimidazole derivatives were conducted. Among these, compounds structurally related to this compound showed promising results in inhibiting cell proliferation in cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly influenced their biological activity.

Antioxidant Properties

Research has also indicated that some benzimidazole derivatives possess antioxidant properties. The antioxidant activity was evaluated through various assays, demonstrating that these compounds can scavenge free radicals effectively, thus contributing to their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.